1-(2-Hydroxyethyl)cyclopropanol: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
1-(2-Hydroxyethyl)cyclopropanol: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
Executive Summary
In modern drug discovery and complex organic synthesis, conformationally restricted bifunctional building blocks are highly sought after. 1-(2-Hydroxyethyl)cyclopropanol (CAS: 128312-78-7) represents a highly versatile, strained aliphatic diol[1]. Featuring both a primary alcohol and a tertiary cyclopropanol moiety, this molecule offers unique chemoselectivity and serves as a critical precursor for spirocyclic scaffolds, homoenolate generation, and conformationally locked linkers. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, self-validating synthetic protocols, and applications in pharmaceutical development.
Structural and Physicochemical Profiling
The structural uniqueness of 1-(2-hydroxyethyl)cyclopropanol stems from its highly strained three-membered carbocyclic ring (~27.5 kcal/mol ring strain) fused to a tertiary hydroxyl group, with a flexible 2-hydroxyethyl chain extending from the same carbon[2]. This topology creates distinct steric and electronic environments for the two hydroxyl groups, dictating its behavior in functionalization assays.
Table 1: Quantitative Physicochemical Data
Data synthesized from verified chemical inventories and predictive models.
| Property | Value |
| Chemical Name | 1-(2-Hydroxyethyl)cyclopropanol |
| CAS Registry Number | 128312-78-7 |
| Molecular Formula | C5H10O2[1] |
| Molecular Weight | 102.13 g/mol [1] |
| SMILES String | C1CC1(CCO)O[1] |
| Density (Predicted) | 1.219 ± 0.06 g/cm³[3] |
| Boiling Point (Predicted) | 240.5 ± 8.0 °C[3] |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Chemical Reactivity & Mechanistic Pathways
The reactivity of 1-(2-hydroxyethyl)cyclopropanol is governed by two primary factors: chemoselectivity between the two hydroxyl groups and ring-strain relief of the cyclopropane core.
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Chemoselective O-Functionalization: The primary alcohol on the ethyl chain is sterically unhindered, allowing for rapid, selective protection (e.g., silylation via TBSCl or benzylation) without affecting the tertiary cyclopropanol. The tertiary hydroxyl is electronically deactivated by the high s-character of the cyclopropane C-C bonds, requiring stronger bases (e.g., NaH) for activation.
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Oxidative Ring Cleavage: The cyclopropanol moiety is highly susceptible to single-electron transfer (SET) oxidation. Treatment with Fe(III) or Cu(II) salts generates an oxygen-centered radical that rapidly undergoes β -scission. This relieves the ring strain and generates a carbon-centered radical tethered to a ketone, which can be trapped by various electrophiles.
Figure 1: Divergent chemical reactivity pathways of 1-(2-Hydroxyethyl)cyclopropanol.
Self-Validating Protocol: Chemoselective Silylation
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Objective: Selectively protect the primary alcohol while leaving the tertiary cyclopropanol intact.
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Causality: Bulky silyl chlorides (TBSCl) cannot overcome the steric hindrance of the tertiary cyclopropanol, ensuring >95% regioselectivity.
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Procedure:
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Dissolve 1-(2-hydroxyethyl)cyclopropanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
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Add imidazole (2.0 equiv) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBSCl, 1.05 equiv).
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In-Process Control (IPC): Monitor via TLC (KMnO₄ stain). To validate chemoselectivity before workup, extract a 0.1 mL aliquot, concentrate, and perform a rapid ¹H-NMR. The disappearance of the primary hydroxyl proton (broad singlet, ~2.5 ppm) and the retention of the tertiary hydroxyl proton confirm selectivity.
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Quench with saturated aqueous NH₄Cl to neutralize unreacted TBSCl and extract with DCM.
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Synthetic Methodology: The Kulinkovich Protocol
The most robust and scalable method for synthesizing 1-(2-hydroxyethyl)cyclopropanol is the Kulinkovich reaction utilizing γ -butyrolactone as the starting material. Unlike standard ester substrates, lactones undergo a dual-reaction sequence where the endocyclic oxygen is retained, yielding the diol directly.
Mechanistic Causality
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Titanium Catalysis: Titanium(IV) isopropoxide mediates the formation of an active titanacyclopropane intermediate from ethylmagnesium bromide.
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Controlled Grignard Addition: Slow addition of the Grignard reagent is critical. A high localized concentration will lead to direct nucleophilic acyl substitution on the lactone, bypassing the cyclopropanation pathway entirely.
Figure 2: Kulinkovich reaction workflow for 1-(2-Hydroxyethyl)cyclopropanol synthesis.
Self-Validating Protocol: Kulinkovich Synthesis
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Catalyst Preparation: Under a strict argon atmosphere, dissolve γ -butyrolactone (1.0 equiv) and Titanium(IV) isopropoxide (0.2 equiv) in anhydrous THF.
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Grignard Addition: Cool the vessel to 0 °C. Add Ethylmagnesium bromide (3.0 equiv, 1M in THF) dropwise via a syringe pump over a strict 2-hour window.
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IPC Validation: Allow the reaction to warm to ambient temperature and stir for 4 hours. Validate progress via GC-MS. Do not proceed until the lactone peak is completely consumed, as unreacted lactone is nearly impossible to separate from the product diol via standard silica gel chromatography.
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Emulsion Resolution (Critical Step): Cool the mixture to 0 °C and quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 12 hours. Causality: Titanium alkoxides form intractable gelatinous emulsions upon aqueous quenching. Rochelle's salt chelates the titanium ions, breaking the emulsion and allowing for clean biphasic separation, maximizing the recovery of the highly water-soluble diol.
Applications in Drug Development
In medicinal chemistry, 1-(2-hydroxyethyl)cyclopropanol is a privileged building block:
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Conformational Restriction: The cyclopropane ring acts as a rigid bioisostere for gem-dimethyl groups. Incorporating this motif into drug candidates often lowers lipophilicity (LogP) and blocks Cytochrome P450-mediated metabolism at adjacent sites.
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Spirocyclic Scaffolds: By converting the primary alcohol into a leaving group (e.g., mesylation) and displacing it with a primary amine, researchers can rapidly synthesize spirocyclic amines. These 3D-rich scaffolds are highly valued in modern drug discovery for improving target specificity and reducing off-target toxicity compared to flat, aromatic rings.
Handling, Safety, and Storage Protocols
Given its reactivity and physical properties, strict adherence to safety protocols is required. The compound is classified under several GHS hazard statements[1].
Table 2: Safety and Handling Guidelines
| Hazard Class | GHS Statements | Precautionary Measures & Causality |
| Flammability | H225 (Highly flammable liquid and vapor)[1] | P210: Keep away from heat/sparks/open flames. Causality: The volatile nature of the compound (low flash point relative to its boiling point) creates explosive vapor mixtures. |
| Health (Toxicity) | H302 (Harmful if swallowed), H332 (Harmful if inhaled)[1] | P261: Avoid breathing vapors. Handle exclusively within a certified Class II fume hood to prevent inhalation of volatile organic fractions. |
| Health (Irritation) | H315 (Skin irritation), H319 (Serious eye irritation)[1] | P280: Wear nitrile gloves and splash-proof goggles. Causality: The bifunctional hydroxyl groups readily interact with moisture in biological tissues, causing severe irritation. |
| Storage | N/A | Store sealed in a dry environment at 2-8°C [1]. Causality: Prevents thermally-induced ring-opening or intermolecular condensation over long-term storage. |
References
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MySkinRecipes | 1-(2-hydroxyethyl)cyclopropanol Physical Properties (Density & Boiling Point) | [Link]
